2-Bromo-3-(chloromethyl)pyridine
Overview
Description
2-Bromo-3-(chloromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H5BrClN.
Mechanism of Action
Target of Action
The primary target of 2-Bromo-3-(chloromethyl)pyridine is the transition metal ions in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the SM cross-coupling reaction . This reaction is a key method for forming carbon–carbon bonds, and it is particularly notable for its mild and functional group tolerant reaction conditions .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight and density, can be found in chemical databases .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This reaction is widely used in organic synthesis, and it has been particularly successful due to its mild reaction conditions and the stability of the organoboron reagents used .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the SM cross-coupling reaction is typically carried out under mild conditions, which can be advantageous in terms of environmental impact . Additionally, the organoboron reagents used in the reaction are generally considered to be environmentally benign .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(chloromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method starts with 2,6-dibromopyridine, which undergoes a halogen exchange reaction using isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) followed by chlorination with cyanuric chloride . This method is preferred due to its milder reaction conditions and ease of handling compared to traditional methods that use pyrophoric and toxic reagents.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of safer and more efficient reagents, such as Turbo Grignard and cyanuric chloride, is emphasized to ensure scalability and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-(chloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to a wide range of derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions under mild conditions.
Major Products:
Substituted Pyridines: Resulting from nucleophilic substitution.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
2-Bromo-3-(chloromethyl)pyridine has diverse applications in scientific research:
Comparison with Similar Compounds
2-Chloromethylpyridine: Similar in structure but lacks the bromine atom, resulting in different reactivity and applications.
3-Bromo-2-(chloromethyl)pyridine: An isomer with the same molecular formula but different positioning of the halogen atoms, leading to distinct chemical properties.
Uniqueness: 2-Bromo-3-(chloromethyl)pyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which enhances its reactivity and makes it a valuable intermediate for synthesizing a wide range of derivatives .
Properties
IUPAC Name |
2-bromo-3-(chloromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-6-5(4-8)2-1-3-9-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRYEOOYOHXZJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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